Hepatoprotective Efficacy Parity with Silymarin vs. Andrographolide Underperformance in CCl4-Intoxicated Mice
In a direct head-to-head comparative study, andrographoside (II) administered intraperitoneally at 100 mg/kg for 3 consecutive days in CCl4- and tBHP-intoxicated mice reduced malondialdehyde formation, glutathione depletion, and enzymatic leakage of glutamic-pyruvate transaminase (GPT) and alkaline phosphatase (AP) to an extent equivalent to the standard hepatoprotective agent silymarin. Under identical conditions, the aglycone andrographolide (I) at the same dose exhibited a lower protective potential than both andrographoside and silymarin, failing to achieve silymarin-equivalent suppression of lipid peroxidation degradation products and serum GPT/AP release [1].
| Evidence Dimension | Hepatoprotective efficacy: reduction of lipid peroxidation degradation products and serum GPT/AP release |
|---|---|
| Target Compound Data | Andrographoside (100 mg/kg i.p., 3 days): efficacy equivalent to silymarin on lipid peroxidation products and GPT/AP release |
| Comparator Or Baseline | Andrographolide (100 mg/kg i.p., 3 days): lower protective potential than silymarin and andrographoside; Silymarin: reference standard hepatoprotective agent (equipotent to andrographoside on these endpoints) |
| Quantified Difference | Andrographoside = Silymarin > Andrographolide (statistically significant; andrographolide exhibited 'lower protective potential' per authors' categorical conclusion) |
| Conditions | Male mice; hepatotoxicity induced by carbon tetrachloride (CCl4) or tert-butylhydroperoxide (tBHP); 100 mg/kg i.p. pretreatment for 3 consecutive days; endpoints: malondialdehyde formation, reduced glutathione (GSH) depletion, GPT and AP serum leakage |
Why This Matters
Procurement of andrographoside in lieu of andrographolide is justified when the research or formulation objective is silymarin-grade hepatoprotection, which andrographolide alone cannot deliver at equivalent dosing.
- [1] Kapil A, Koul IB, Banerjee SK, Gupta BD. Antihepatotoxic effects of major diterpenoid constituents of Andrographis paniculata. Biochem Pharmacol. 1993;46(1):182-185. doi:10.1016/0006-2952(93)90364-3 View Source
